molecular formula C33H49AuClP B2554797 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl gold(I) chloride CAS No. 854045-94-6

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl gold(I) chloride

Cat. No. B2554797
CAS RN: 854045-94-6
M. Wt: 709.15
InChI Key: AFVLNRJUCUDBHP-UHFFFAOYSA-M
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Description

“2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride” is also known as XPhos AuCl . It is an air-stable electron-rich biaryl monophosphine ligand developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of “2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride” is C33H49AuClP . Its molecular weight is 709.14 . The SMILES string representation of the molecule is CC(C)C1=CC(C(C)C)=CC(C(C)C)=C1C2=C(P(C3CCCCC3)C4CCCCC4)C=CC=C2.[Cl-] .


Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the cascade cyclization of diynes, hydroarylation of allenes via a highly regioselective carbon-carbon bond formation producing six-membered rings, and alkyne cyclizations in a Holey catalytic environment .


Physical And Chemical Properties Analysis

The compound is a solid . It has a melting point of 243-250 °C .

Scientific Research Applications

Catalyst for Cross Couplings

This compound is used as a catalyst for various types of cross-coupling reactions . These include Buchwald-Hartwig Cross Coupling Reaction, Negishi Coupling, Sonogashira Coupling, and Suzuki-Miyaura Coupling .

Catalyst for C-C Bond Formation

It is also used as a catalyst for Carbon-Carbon (C-C) bond formation . This is a fundamental step in the synthesis of many organic compounds.

Catalyst for Hiyama Coupling

Hiyama coupling is another reaction where this compound finds its application . It is a cross-coupling reaction used to form carbon-carbon bonds by coupling organosilanes with organic halides.

Catalyst for Heck Reaction

The compound is used as a catalyst in the Heck reaction . This is a type of palladium catalyzed carbon-carbon bond forming reaction.

Catalyst for Stille Coupling

Stille coupling is another important reaction where this compound is used as a catalyst . It is a cross-coupling reaction used to form carbon-carbon bonds by coupling organotin compounds with organic halides.

6. Catalyst for Michael Addition and Intramolecular Hydroalkylation Reactions This compound is used as a catalyst for Michael addition and intramolecular hydroalkylation reactions . These reactions are important for the formation of carbon-carbon bonds in organic synthesis.

7. Catalyst for Cascade Cyclization of Diynes It is used as a catalyst for the cascade cyclization of diynes . This reaction is used in the synthesis of complex organic compounds.

Catalyst for Hydroarylation of Allenes

The compound is used as a catalyst for the hydroarylation of allenes . This reaction is used to form carbon-carbon bonds in organic synthesis.

properties

IUPAC Name

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+);chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49P.Au.ClH/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVLNRJUCUDBHP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.[Cl-].[Au+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49AuClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl gold(I) chloride

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